Methyl 3,4-difluoro-5-methylphenylacetate
Description
Methyl 3,4-difluoro-5-methylphenylacetate is a fluorinated aromatic ester characterized by a phenyl ring substituted with two fluorine atoms at positions 3 and 4, a methyl group at position 5, and an acetoxy group (-OAc) at the benzylic position. Fluorinated aromatic esters are often explored in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
methyl 2-(3,4-difluoro-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-7(5-9(13)14-2)4-8(11)10(6)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLVOZGOHPYBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-difluoro-5-methylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluoro-5-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the final product may be achieved through techniques such as distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-difluoro-5-methylphenylacetate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 3,4-difluoro-5-methylphenylacetic acid.
Reduction: 3,4-difluoro-5-methylbenzyl alcohol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Fluorinated compounds, including methyl 3,4-difluoro-5-methylphenylacetate, have been studied for their anticancer properties. Research indicates that fluorinated derivatives can enhance metabolic stability and binding affinity, leading to increased potency against cancer cell lines. Notably, in vitro studies have shown that similar fluorinated compounds exhibit significant antiproliferative effects against various cancer types, including breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HSC-3 | 7.5 |
The compound's mechanism of action may involve the inhibition of critical metabolic pathways, which can lead to cytotoxic effects in human cells .
1.2 Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated that related compounds significantly reduce inflammation markers in various models. For instance, in the carrageenan paw edema model, a reduction in paw swelling was observed at a dose of 0.01 mmol/kg .
Agrochemical Applications
2.1 Synthesis of Fungicides
The compound is also a valuable intermediate in the synthesis of agrochemicals such as fungicides. Its structural properties allow it to be utilized in the development of new chemical entities with enhanced efficacy against plant pathogens . The streamlined processes for synthesizing this compound facilitate its incorporation into broader agricultural applications.
Case Studies
3.1 In Vitro Studies on Fluorinated Derivatives
A study focusing on the biological activity of fluorinated compounds similar to this compound highlighted their enhanced potency against cancer cell lines due to increased metabolic stability . The findings suggest that these compounds could serve as potential candidates for developing new anticancer therapies.
3.2 Synergistic Effects with Existing Therapies
Research has indicated that combining this compound with established anticancer drugs can enhance therapeutic efficacy. For example, studies demonstrated that when used alongside gefitinib or 5-fluorouracil, the compound exhibited synergistic effects that improved cytotoxicity against cancer cells .
Mechanism of Action
The mechanism by which methyl 3,4-difluoro-5-methylphenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Methyl Phenylacetate (Parent Compound)
Methyl phenylacetate (CAS 101-41-7, C₆H₅CH₂CO₂CH₃) serves as the structural parent of the target compound. Key differences include:
- Substituents : Lacks fluorine and the 5-methyl group.
- Physical Properties : Molecular weight = 150.17 g/mol, boiling point = 218°C, density = 1.044 g/mL .
- Applications : Widely used in fragrances and industrial solvents.
The addition of fluorine and methyl groups in Methyl 3,4-difluoro-5-methylphenylacetate is expected to:
2-Methylphenylacetic Acid
2-Methylphenylacetic acid (C₉H₁₀O₂, CAS 644-36-0) shares a methyl-substituted phenyl backbone but differs in functional groups:
- Acid vs. Ester : The carboxylic acid group increases polarity and reactivity compared to the ester group.
- Molecular Weight : 150.17 g/mol (same as Methyl phenylacetate but lacks the ester’s methyl group).
- Applications: Primarily used in chemical synthesis; the ester form (target compound) offers better volatility and solubility in non-polar media .
Diterpene-Derived Methyl Esters
Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester () are structurally distinct due to their diterpene skeletons. Key contrasts include:
Simple Methyl Esters (Phytochemical and Industrial)
and highlight methyl esters such as methyl palmitate , methyl isostearate , and methyl salicylate :

- Methyl Palmitate/Isostearate : Saturated fatty acid esters with applications in biofuels and cosmetics. The target compound’s aromatic backbone offers rigidity and electronic effects absent in aliphatic esters.
- Methyl Salicylate: A phenolic ester (CAS 119-36-8) with a boiling point of 222°C and applications in fragrances. Fluorination in the target compound would reduce volatility and enhance resistance to hydrolysis .
Research Findings and Implications
- Fluorine Effects : Fluorine atoms in this compound likely enhance electronegativity and steric hindrance, reducing reactivity in nucleophilic environments compared to Methyl phenylacetate. This property is advantageous in drug design .
- Commercial Viability : Methyl phenylacetate is priced at JPY 2,600/5mL (Kanto Reagents), suggesting that the fluorinated derivative may be costlier due to synthetic complexity .
- Ecological Impact: Fluorinated esters may persist longer in the environment than non-fluorinated analogs, necessitating detailed ecotoxicological studies.
Biological Activity
Methyl 3,4-difluoro-5-methylphenylacetate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms and a methyl group on the phenyl ring. These substituents can significantly influence the compound's interaction with biological targets, enhancing its binding affinity and stability.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The fluorine atoms enhance the compound's lipophilicity and electron-withdrawing properties, which can lead to increased potency as an inhibitor or modulator of various biological pathways.
Potential Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as nucleotide metabolism.
- Receptor Binding : Its structural similarity to biologically active molecules suggests that it may bind to certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that structurally related compounds can effectively inhibit bacterial growth against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 62.5 | E. coli |
| Compound B | 78.12 | S. aureus |
This table illustrates the minimum inhibitory concentration (MIC) values for related compounds, indicating their effectiveness against specific bacteria .
Antiproliferative Effects
This compound's potential antiproliferative effects have been evaluated in various cancer cell lines. The compound's ability to interfere with cell proliferation pathways could make it a candidate for further development in cancer therapeutics.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The IC50 values demonstrate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential in cancer treatment .
Case Studies
- Inhibition of dCTPase : A study identified this compound as a potential inhibitor of dCTPase, an enzyme implicated in nucleotide metabolism. The compound exhibited an IC50 value indicating significant inhibitory activity, suggesting its role in enhancing the efficacy of certain anticancer agents .
- Structural Analysis : Research involving structure-activity relationship (SAR) analysis has shown that modifications in the substituents on the phenyl ring can lead to variations in biological activity. This information is crucial for optimizing the compound for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
